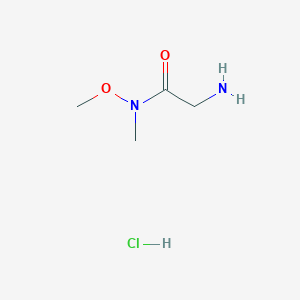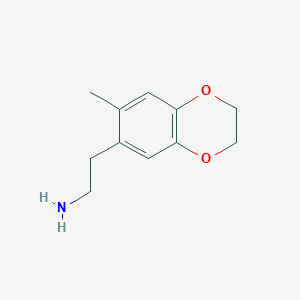
(5-Nitrofuran-2-yl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Nitrofuran-2-yl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H17ClN4O4S2 and its molecular weight is 440.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
- Alternative Synthesis Approaches : This compound is part of a group where alternative synthesis methods are explored. For example, 2-butyl-5-nitrobenzofuran derivatives, key intermediates in antiarrhythmic drugs like dronedarone hydrochloride, are synthesized using 4-nitrophenol, showing the compound's role in drug precursor synthesis (P. RAJA GOPAL et al., 2012).
Biological and Pharmacological Activities
Antileishmanial Activity : The compound has shown significant potential in antileishmanial activity. A study synthesized a series of related compounds and found them effective against Leishmania major, indicating its therapeutic potential in treating leishmaniasis (A. Tahghighi et al., 2011).
Anti-inflammatory and Antibacterial Properties : Compounds similar to the one have been synthesized and tested for anti-inflammatory and antibacterial activities. This includes the investigation of novel pyrazoline derivatives, highlighting the compound's relevance in developing new anti-inflammatory and antibacterial agents (P. Ravula et al., 2016).
Corrosion Inhibition : Research demonstrates the use of related compounds in corrosion inhibition. For example, organic inhibitors based on furan derivatives have been studied for their effectiveness in preventing mild steel corrosion in acidic medium, suggesting industrial applications (P. Singaravelu et al., 2022).
Structural Characterization and Drug Design
Structural Characterization : Studies on related compounds include comprehensive structural characterization, providing insights into the compound's molecular structure and potential interactions, which are crucial in drug design (Tamira Eckhardt et al., 2020).
Molecular Docking Studies : Compounds in this category have been subjected to molecular docking studies to understand their interaction with biological targets. This is essential in assessing their potential as therapeutic agents, particularly for their antibacterial activity (A. Nagaraj et al., 2018).
Wirkmechanismus
Target of Action
For instance, nitrofuran derivatives have been used as antibacterial agents , and thiazole derivatives have shown a broad spectrum of pharmacological actions such as antimicrobial, antiviral, antiparasitic, analgesic, anti-inflammatory, antioxidant, anticancer, antidiabetic, antihypertensive, anti-hyperlipidemic, anti-arrhythmic, and anti-convulsant activities .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, nitrofuran derivatives are thought to work by inhibiting bacterial enzymes involved in DNA replication .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Based on the activities of similar compounds, it could potentially affect pathways involved in bacterial dna replication, inflammation, cancer progression, and more .
Result of Action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. For example, if it targets bacterial enzymes like other nitrofuran derivatives, it could result in the inhibition of bacterial growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the nitro group in nitrofuran is reductively activated in the low-oxygen environment inside bacterial cells .
Eigenschaften
IUPAC Name |
(5-nitrofuran-2-yl)-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2.ClH/c22-17(13-3-4-16(25-13)21(23)24)20-7-5-19(6-8-20)10-15-18-12(11-27-15)14-2-1-9-26-14;/h1-4,9,11H,5-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSJDIOJNBAYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


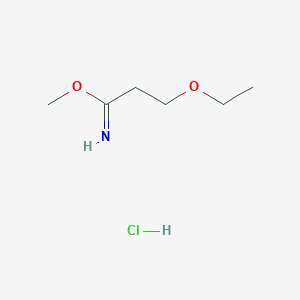
![5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2941647.png)
![2-[(4-Phenyldiazenylphenyl)carbamoyl]benzoic acid](/img/structure/B2941649.png)
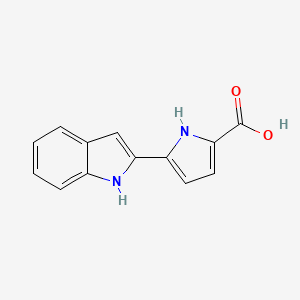

![2-[[4-[(1-Tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxymethyl]phenyl]methoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B2941654.png)

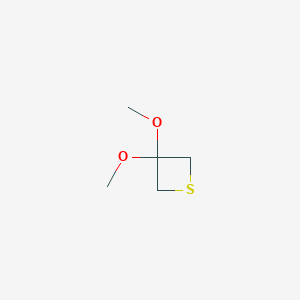

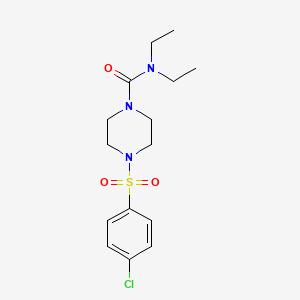
![ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate](/img/structure/B2941665.png)
